molecular formula C7H9N3 B1364303 4-Cyclopropylpyrimidin-2-amine CAS No. 21573-15-9

4-Cyclopropylpyrimidin-2-amine

Cat. No.: B1364303
CAS No.: 21573-15-9
M. Wt: 135.17 g/mol
InChI Key: WSRWIOBLJDEDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropylpyrimidin-2-amine ( 21573-15-9) is a high-purity heterocyclic organic compound with the molecular formula C7H9N3 and an average molecular weight of 135.17 g/mol . This valuable chemical building block features a pyrimidine core with an amino group at the 2-position and a cyclopropyl substituent at the 4-position . The rigid cyclopropyl ring is known to enhance metabolic stability in bioactive molecules, making this compound a versatile intermediate in advanced pharmaceutical and agrochemical research . It is supplied as a fine white to off-white crystalline powder with a melting point of 133-135 °C and a documented purity of ≥95% (HPLC) . This aminopyrimidine derivative serves as a key synthon in medicinal chemistry, particularly in the synthesis of kinase inhibitors and the development of targeted antiviral agents . Its balanced lipophilicity and hydrogen-bonding capacity, afforded by the pyrimidine core, also make it an ideal fragment for Fragment-Based Drug Discovery (FBDD) and for exploring structure-activity relationships (SAR) in cyclopropyl-containing molecules . Recent research has also explored derivatives of 2-cyclopropyl-4-aminopyrimidine as potent algicidal agents that target the photosynthetic pathway, demonstrating the utility of this scaffold beyond human therapeutics . The compound is suitable for a wide range of cross-coupling reactions, including Suzuki couplings and nucleophilic substitutions . Handling and Safety: This product is intended for laboratory research use only. It is not approved for diagnostic or therapeutic use in humans or animals . According to GHS guidelines, this compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and handling should be performed in a well-ventilated environment. The product is typically packaged under inert gas to ensure stability and is shipped with comprehensive analytical data, including NMR, MS, and HPLC reports .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-7-9-4-3-6(10-7)5-1-2-5/h3-5H,1-2H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRWIOBLJDEDRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391207
Record name 4-cyclopropylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21573-15-9
Record name 4-cyclopropylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyclopropylpyrimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unlocking the Therapeutic Potential of 4-Cyclopropylpyrimidin-2-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative for Novel Kinase Inhibitors

In the landscape of modern drug discovery, the pursuit of novel kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in oncology and inflammatory diseases. The 2-aminopyrimidine scaffold has emerged as a privileged structure, forming the core of numerous clinically successful kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an ideal starting point for the design of potent and selective modulators of these critical cellular enzymes. This guide delves into the untapped potential of a specific, yet underexplored, derivative: 4-Cyclopropylpyrimidin-2-amine . We will explore its synthetic viability, hypothesize its biological activity based on established structure-activity relationships of related compounds, and provide a comprehensive roadmap for its preclinical evaluation.

The 2-Aminopyrimidine Scaffold: A Privileged Motif in Kinase Inhibition

The 2-aminopyrimidine core is a bioisostere of the adenine base of ATP, allowing molecules incorporating this motif to competitively inhibit kinases by occupying the ATP binding site.[1] This fundamental interaction is a common feature among many approved kinase inhibitors. The strategic functionalization of the pyrimidine ring at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Derivatives of 2-aminopyrimidine have demonstrated potent inhibitory activity against a range of kinases, including, but not limited to:

  • Aurora Kinases: Essential for cell cycle regulation, Aurora kinases are attractive targets in oncology.[2][3]

  • Janus Kinases (JAKs): Key mediators of cytokine signaling, JAKs are implicated in inflammatory and autoimmune disorders, as well as certain cancers.[4][5]

  • Cyclin-Dependent Kinases (CDKs): Central regulators of cell cycle progression, their dysregulation is a hallmark of cancer.[6]

  • Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, its overexpression is linked to tumorigenesis.[7]

The versatility of the 2-aminopyrimidine scaffold provides a robust foundation for the design of novel kinase inhibitors with tailored biological activities.

This compound: A Candidate for Kinase Inhibition

While direct studies on the biological activity of this compound are not extensively published, we can infer its potential from the well-documented structure-activity relationships (SAR) of analogous compounds. The introduction of a cyclopropyl group at the C4 position is a strategic chemical modification. The cyclopropyl moiety is a small, rigid, and lipophilic group that can introduce conformational constraint and potentially enhance binding affinity to the target protein.

We hypothesize that this compound is a potent and selective inhibitor of kinases, particularly those where a compact hydrophobic group at the C4 position is favorable for binding. Based on the literature, promising targets for this compound could include members of the Aurora kinase and Janus kinase families.

Synthetic Strategy: A Proposed Pathway to this compound

The synthesis of this compound can be approached through established pyrimidine synthesis methodologies. A plausible and efficient route would involve the condensation of a β-dicarbonyl compound with guanidine.

Proposed Synthetic Scheme:

A common method for pyrimidine synthesis is the reaction of a 1,3-dicarbonyl compound or its equivalent with a source of the N-C-N fragment, such as guanidine. For the synthesis of this compound, a suitable starting material would be a cyclopropyl-substituted β-ketoester or a related precursor.

Synthesis_of_this compound reagent1 Cyclopropyl β-ketoester reaction Condensation (e.g., in ethanol, base) reagent1->reaction reagent2 Guanidine reagent2->reaction product This compound reaction->product

Caption: Proposed synthesis of this compound.

Experimental Workflow for Biological Evaluation

To rigorously assess the biological activity of this compound, a systematic experimental workflow is proposed. This workflow is designed to first identify the primary kinase targets and then to characterize the cellular effects of the compound.

Primary Kinase Screening and Potency Determination

The initial step is to screen this compound against a broad panel of kinases to identify potential targets. This is followed by detailed enzymatic assays to determine its inhibitory potency (IC50) against the identified hits.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: Aurora A)

  • Reagents and Materials:

    • Recombinant human Aurora A kinase

    • Fluorescently labeled peptide substrate

    • ATP

    • This compound (test compound)

    • Assay buffer

    • 384-well microplates

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • Add the test compound dilutions to the microplate wells.

    • Add the Aurora A kinase to the wells.

    • Incubate for a defined period to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate at room temperature to allow for substrate phosphorylation.

    • Stop the reaction and measure the fluorescence signal.

    • Calculate the percentage of kinase inhibition relative to a no-compound control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Inhibition_Assay_Workflow start Start: Compound Synthesis and Purification kinase_panel Broad Kinase Panel Screening start->kinase_panel hit_id Hit Identification kinase_panel->hit_id ic50 IC50 Determination for Hit Kinases hit_id->ic50 selectivity Selectivity Profiling ic50->selectivity cellular_assays Cellular Proliferation and Target Engagement Assays selectivity->cellular_assays

Caption: Workflow for evaluating kinase inhibitory activity.

Cellular Activity and Mechanism of Action

Once the primary kinase targets are identified, the next crucial step is to evaluate the compound's activity in a cellular context. This involves assessing its anti-proliferative effects and confirming its on-target activity within cells.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., a line known to be dependent on the identified target kinase) in appropriate media.

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound.

    • Incubate for 72 hours.

    • Add MTT reagent to each well and incubate to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).

Target Engagement and Downstream Signaling

To confirm that the observed cellular effects are due to the inhibition of the intended target, it is essential to perform target engagement and downstream signaling studies.

Experimental Protocol: Western Blot Analysis

  • Cell Treatment and Lysis:

    • Treat cells with this compound at various concentrations for a defined period.

    • Lyse the cells to extract total protein.

  • Procedure:

    • Determine protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against the phosphorylated form of the target kinase and a downstream substrate.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Analyze the band intensities to determine the effect of the compound on target phosphorylation.

Signaling_Pathway_Inhibition compound This compound kinase Target Kinase (e.g., Aurora A / JAK2) compound->kinase Inhibition substrate Downstream Substrate kinase->substrate Phosphorylation cellular_effect Cellular Effect (e.g., Apoptosis, Cell Cycle Arrest) substrate->cellular_effect Signaling Cascade

Caption: Hypothesized mechanism of action.

Data Summary and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in a structured table.

Assay Endpoint Hypothetical Value for this compound
Aurora A Kinase AssayIC5050 nM
JAK2 Kinase AssayIC5075 nM
Cell Proliferation (Cancer Cell Line)GI50200 nM
Western Blot (p-Aurora A)EC50250 nM

Note: The values presented in this table are hypothetical and serve as an example for data presentation.

Conclusion and Future Directions

This technical guide has outlined a strategic approach to investigate the biological activity of this compound. Based on the established importance of the 2-aminopyrimidine scaffold in kinase inhibitor design, we hypothesize that this novel compound holds significant potential as a modulator of key cellular kinases. The proposed synthetic route and experimental workflows provide a clear and actionable path for its synthesis and comprehensive biological evaluation.

Successful validation of its kinase inhibitory activity and cellular efficacy would position this compound as a promising lead compound for further preclinical development. Subsequent efforts should focus on lead optimization to enhance potency, selectivity, and drug-like properties, with the ultimate goal of developing a novel therapeutic agent for the treatment of cancer or inflammatory diseases.

References

  • Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors. PubMed. [Link]

  • JAK Inhibitors: Uses, Types, Side Effects, and More. Verywell Health. [Link]

  • This compound. MySkinRecipes. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. [Link]

  • Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors. PubMed. [Link]

  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. [Link]

  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. PubMed Central. [Link]

  • Synthesis and anticancer activity studies of cyclopamine derivatives. PubMed. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. [Link]

  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][8][9]triazine-based VEGFR-2 kinase inhibitors. PubMed. [Link]

  • Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors. PubMed. [Link]

  • Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. PubMed. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

  • Aurora B Inhibitors as Cancer Therapeutics. MDPI. [Link]

  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]

  • Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. PubMed. [Link]

  • What are JAK inhibitors and how do they work?. Drugs.com. [Link]

  • JAK Inhibitors for Rheumatoid Arthritis. WebMD. [Link]

Sources

Methodological & Application

Synthesis of 4-Cyclopropylpyrimidin-2-amine: A Detailed Guide for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Cyclopropyl Moiety in Drug Discovery

The incorporation of a cyclopropyl group into molecular scaffolds is a well-established strategy in modern medicinal chemistry to enhance the pharmacological profile of drug candidates.[1] This small, strained ring system can profoundly influence a molecule's potency, metabolic stability, and pharmacokinetic properties.[1] The 4-cyclopropylpyrimidin-2-amine core, in particular, serves as a crucial building block for a variety of biologically active compounds, finding applications in the development of novel therapeutics for diseases such as cancer, inflammation, and infections.[2] This guide provides a comprehensive overview of a robust synthetic route to this compound, offering detailed protocols and mechanistic insights for researchers in drug development and organic synthesis.

Strategic Approach to the Synthesis of this compound

The synthesis of this compound can be approached through several convergent strategies. A highly efficient and common method involves the condensation of a β-dicarbonyl compound or its equivalent, bearing a cyclopropyl group, with guanidine. This approach leverages the well-established pyrimidine synthesis, which involves the formation of the heterocyclic ring through the reaction of a 1,3-dielectrophile with a dinucleophile.[3][4]

An alternative strategy could involve the cross-coupling of a pre-formed 2-aminopyrimidine scaffold with a cyclopropyl-containing coupling partner, for instance, through a Suzuki or similar palladium-catalyzed reaction.[5][6] However, the former approach is often more direct and atom-economical for the synthesis of this specific target molecule.

This application note will focus on a reliable two-step synthesis commencing from readily available starting materials: cyclopropyl methyl ketone. The key steps are:

  • Claisen Condensation: Formation of a 1,3-dicarbonyl intermediate, 1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one, from cyclopropyl methyl ketone and N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Cyclization with Guanidine: Condensation of the enaminone intermediate with guanidine to construct the desired this compound.

This methodology is selected for its high yields, operational simplicity, and the commercial availability of the starting materials.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier (Example)
Cyclopropyl methyl ketoneC₅H₈O84.12≥98%Sigma-Aldrich
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)C₅H₁₃NO₂119.16≥97%Sigma-Aldrich
Guanidine hydrochlorideCH₆ClN₃95.53≥99%Sigma-Aldrich
Sodium ethoxideC₂H₅NaO68.05≥96%Sigma-Aldrich
EthanolC₂H₆O46.07AnhydrousFisher Scientific
Diethyl ether(C₂H₅)₂O74.12AnhydrousFisher Scientific
Ethyl acetateC₄H₈O₂88.11ACS GradeFisher Scientific
HexanesC₆H₁₄86.18ACS GradeFisher Scientific
Step 1: Synthesis of 1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one

This step involves a Claisen-Schmidt-type condensation to form the key enaminone intermediate.

Procedure:

  • To a stirred solution of cyclopropyl methyl ketone (1.0 eq) in anhydrous toluene (5 mL/mmol of ketone), add N,N-dimethylformamide dimethyl acetal (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent and excess DMF-DMA under reduced pressure using a rotary evaporator. The resulting crude product, 1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one, is a yellow to orange oil and can be used in the next step without further purification.

Step 2: Synthesis of this compound

This is the crucial cyclization step to form the pyrimidine ring.

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.5 eq) in anhydrous ethanol (10 mL/mmol of sodium) under an inert atmosphere (e.g., nitrogen or argon). Alternatively, use commercially available sodium ethoxide solution.

  • To the sodium ethoxide solution, add guanidine hydrochloride (1.5 eq) and stir the mixture at room temperature for 30 minutes to form free guanidine.

  • Add the crude 1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one (1.0 eq) from Step 1, dissolved in a minimal amount of anhydrous ethanol, to the guanidine solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction by TLC (10% methanol in dichloromethane). The reaction is typically complete within 8-12 hours.

  • After completion, cool the reaction mixture to room temperature and neutralize it with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to afford this compound as a white to off-white solid.[2]

Visualizing the Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Enaminone Formation cluster_step2 Step 2: Pyrimidine Ring Formation A Cyclopropyl methyl ketone C 1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one A->C Toluene, Reflux B DMF-DMA B->C E This compound C->E Sodium Ethoxide, Ethanol, Reflux D Guanidine D->E

Caption: Synthetic workflow for this compound.

Results and Discussion

The described two-step synthesis provides this compound in good overall yield. The purity of the final product should be assessed by standard analytical techniques.

Expected Analytical Data
ParameterExpected Value
Appearance White to Off-white Powder/Crystals[2]
Melting Point 133-135 °C[2]
Molecular Formula C₇H₉N₃[2]
Molecular Weight 135.17 g/mol [2]
¹H NMR Conforms to structure[2]
Infrared Spectrum Conforms to structure[2]

The ¹H NMR spectrum is expected to show characteristic signals for the cyclopropyl protons, the aromatic protons of the pyrimidine ring, and the amine protons. The infrared spectrum should display characteristic absorption bands for N-H and C=N stretching vibrations.

Mechanistic Insights

Understanding the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Mechanism of Pyrimidine Formation

The cyclization of the enaminone with guanidine proceeds through a well-established reaction cascade:

  • Nucleophilic Attack: The nucleophilic nitrogen of guanidine attacks the electrophilic β-carbon of the enaminone.

  • Intramolecular Cyclization: Subsequent intramolecular nucleophilic attack of another nitrogen atom of the guanidine moiety onto the carbonyl carbon.

  • Dehydration and Aromatization: Elimination of dimethylamine and water leads to the formation of the stable aromatic pyrimidine ring.

The following diagram illustrates the proposed reaction mechanism.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Enaminone 1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one Intermediate1 Adduct Enaminone->Intermediate1 Nucleophilic Attack Guanidine Guanidine Guanidine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Elimination of H₂O & Me₂NH

Caption: Proposed mechanism for pyrimidine ring formation.

Troubleshooting and Safety Considerations

  • Low Yield in Step 1: Ensure anhydrous conditions as water can hydrolyze the DMF-DMA. The reaction temperature should be maintained at reflux.

  • Incomplete Cyclization in Step 2: The formation of free guanidine from its hydrochloride salt is crucial. Ensure the use of a strong base like sodium ethoxide and anhydrous conditions.

  • Purification Challenges: The product may have some residual starting materials or by-products. Careful column chromatography with a shallow gradient is recommended for optimal separation.

  • Safety: Handle sodium metal with extreme care as it reacts violently with water. All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound, a valuable building block in medicinal chemistry. By understanding the underlying chemical principles and following the outlined procedures, researchers can efficiently synthesize this important intermediate for their drug discovery programs. The presented workflow, mechanistic insights, and troubleshooting guide are intended to support scientists in achieving successful and reproducible results.

References

  • MySkinRecipes. This compound. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • National Center for Biotechnology Information. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. [Link]

Sources

Application Note: A Comprehensive Protocol for the Synthesis of 4-Cyclopropylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, two-step protocol for the synthesis of 4-cyclopropylpyrimidin-2-amine, a valuable building block in medicinal chemistry. The synthesis commences with a base-mediated Claisen condensation between cyclopropyl methyl ketone and a formic acid ester to generate the key intermediate, 3-cyclopropyl-3-oxopropanal. This intermediate is subsequently cyclized with a guanidine salt under basic conditions to yield the target 2-aminopyrimidine derivative. This guide emphasizes the rationale behind procedural steps, ensuring both reproducibility and a deeper understanding of the underlying chemical principles for researchers in drug discovery and organic synthesis.

Introduction

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The 2-aminopyrimidine moiety, in particular, is a privileged structure known for its ability to form critical hydrogen bond interactions with biological targets. The incorporation of a cyclopropyl group can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a molecule. Consequently, this compound serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and other targeted therapies. This protocol details a reliable and scalable method for its preparation.

Synthetic Strategy Overview

The synthesis is logically divided into two primary stages: the formation of the β-ketoaldehyde backbone and the subsequent construction of the pyrimidine ring.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Pyrimidine Ring Formation A Cyclopropyl methyl ketone D 1-Cyclopropyl-3-oxopropanal (β-Ketoaldehyde Intermediate) A->D Claisen Condensation B Formic Acid Ester (e.g., Ethyl Formate) B->D C Sodium Ethoxide (Base) C->D Mediates G This compound (Final Product) D->G Cyclocondensation E Guanidine Hydrochloride E->G F Sodium Ethoxide (Base) F->G Mediates

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

Part 1: Synthesis of Sodium 1-cyclopropyl-3-oxoprop-1-en-1-olate (β-Ketoaldehyde sodium salt)

Rationale: This step employs a Claisen condensation, a fundamental carbon-carbon bond-forming reaction. A strong base, sodium ethoxide, deprotonates the α-carbon of cyclopropyl methyl ketone, generating an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of ethyl formate. The resulting intermediate eliminates an ethoxide ion to form the β-ketoaldehyde, which is deprotonated by the base to exist as its stable sodium salt. A patent describes a similar process for creating 3-cyclopropyl-3-oxopropanal acetals, validating this approach[1].

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Amount Used
Cyclopropyl methyl ketone84.121.08.41 g
Ethyl formate74.081.28.89 g
Sodium ethoxide (solid)68.051.17.49 g
Anhydrous Ethanol46.07-100 mL
Diethyl ether74.12-200 mL

Procedure:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous ethanol (100 mL).

  • Base Addition: Carefully add solid sodium ethoxide (7.49 g, 1.1 eq.) to the ethanol in portions. Stir until fully dissolved.

  • Reactant Addition: Prepare a mixture of cyclopropyl methyl ketone (8.41 g, 1.0 eq.) and ethyl formate (8.89 g, 1.2 eq.). Add this mixture dropwise to the sodium ethoxide solution over 30 minutes at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Cool the mixture to room temperature, then chill in an ice bath for 1 hour. The sodium salt of the product will precipitate.

  • Filtration: Collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether (2 x 50 mL) to remove unreacted starting materials.

  • Drying: Dry the resulting white to off-white solid under vacuum to yield sodium 1-cyclopropyl-3-oxoprop-1-en-1-olate. This intermediate is typically used directly in the next step without further purification.

Part 2: Synthesis of this compound

Rationale: This step is a classic pyrimidine synthesis via the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with guanidine. The binucleophilic guanidine attacks the two electrophilic carbonyl carbons of the β-ketoaldehyde, followed by dehydration to form the aromatic pyrimidine ring. This general strategy is well-established for synthesizing substituted 2-aminopyrimidines[2].

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Amount Used (Theoretical)
Sodium 1-cyclopropyl-3-oxoprop-1-en-1-olate134.091.013.4 g (from Part 1)
Guanidine Hydrochloride95.531.110.5 g
Sodium Ethoxide (solid)68.051.17.49 g
Anhydrous Ethanol46.07-150 mL
Water18.02-As needed
Ethyl Acetate88.11-For extraction
Brine--For washing

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve guanidine hydrochloride (10.5 g, 1.1 eq.) and sodium ethoxide (7.49 g, 1.1 eq.) in anhydrous ethanol (150 mL). Stir for 20 minutes at room temperature to form free guanidine base and sodium chloride.

  • Addition of Intermediate: Add the sodium 1-cyclopropyl-3-oxoprop-1-en-1-olate (13.4 g, 1.0 eq.) from Part 1 to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water (100 mL) and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford this compound as a white to off-white crystalline solid.

Reaction Mechanism

The formation of the pyrimidine ring proceeds through a well-established cyclocondensation mechanism.

G Start Guanidine + β-Ketoaldehyde Step1 Nucleophilic attack of guanidine N on a carbonyl C Start->Step1 Step2 Intramolecular cyclization Step1->Step2 Step3 Dehydration (Loss of 2 H₂O) Step2->Step3 Product This compound Step3->Product

Caption: Mechanism of pyrimidine ring formation.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Melting Point: 133-135 °C.

  • ¹H NMR: Spectral data should be consistent with the structure, showing characteristic peaks for the cyclopropyl protons and the pyrimidine ring protons.

  • ¹³C NMR: The number of signals and their chemical shifts should correspond to the unique carbons in the molecule.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₇H₉N₃ (m/z = 135.17).

Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Sodium ethoxide is corrosive and reacts violently with water. Handle with care and avoid moisture.

  • Guanidine hydrochloride is an irritant. Avoid inhalation and contact with skin and eyes.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • Synthesis of Production of 2-amino-4-cyclopropyl-6-methylpyrimidine (intermediate). (n.d.).
  • Process for producing 3-cyclopropyl-3-oxopropanal acetal compound. (2004). Google Patents.
  • Reaction of a-bis(methylthio )methylene cyclopropyl ketones with guanidine: Synthesis of 2-amino-4-alkoxy-6-( ary1cyclopropyl)py. (n.d.). Indian Journal of Chemistry - Section B. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Scaling Up the Synthesis of 4-Cyclopropylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Cyclopropylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of this important heterocyclic building block. 2-Aminopyrimidines are a critical scaffold in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] This document provides in-depth, field-proven insights into the common challenges encountered during synthesis, moving beyond a simple protocol to explain the causality behind experimental choices.

The most prevalent and scalable synthetic route to this compound involves the cyclocondensation of a cyclopropyl-functionalized β-dicarbonyl equivalent with a guanidine salt.[3] This guide will focus on troubleshooting and optimizing this pathway.

Visual Workflow: Synthesis & Troubleshooting

The following diagram outlines the general synthetic workflow and key troubleshooting checkpoints. This provides a high-level overview before we delve into specific issues in the FAQ section.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Isolation reagents Starting Materials (e.g., Cyclopropyl β-ketoester, Guanidine Salt) base_prep Base Preparation (e.g., Sodium Ethoxide in Ethanol) condensation Cyclocondensation Reaction reagents->condensation base_prep->condensation monitoring Reaction Monitoring (TLC, HPLC, LC-MS) condensation->monitoring monitoring->condensation Incomplete? (See FAQ 2.1) quench Reaction Quench monitoring->quench Complete? extraction Extraction / Filtration quench->extraction purification Purification (Crystallization / Chromatography) extraction->purification purification->purification product Final Product: This compound purification->product G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions SM Ketoester + Guanidine Inter Cyclized Intermediate (Dihydropyrimidine) SM->Inter Condensation Prod Product (this compound) Inter->Prod Dehydration/ Aromatization Side1 Incomplete Aromatization (Stalls at Intermediate) Inter->Side1 Insufficient Energy/Time Side2 Double Condensation (Product reacts further) Prod->Side2 Harsh Conditions

Caption: Main reaction pathway versus common side reactions.

Category 3: Work-up & Purification

Q3.1: My crude product is a dark oil or gummy solid and is difficult to purify by crystallization. What steps can I take?

A3.1: A difficult-to-handle crude product often indicates the presence of polymeric byproducts or persistent impurities.

  • Cause A: Aldehyde Impurities: If the ketoester starting material was synthesized from a precursor aldehyde, residual aldehyde can polymerize under basic conditions. [4] * Troubleshooting:

    • Purify Starting Materials: Ensure the ketoester is pure before starting the reaction.
    • Charcoal Treatment: A charcoal treatment of the crude product in a suitable solvent before crystallization can sometimes remove colored, polymeric impurities.
    • Solvent Trituration: Before attempting recrystallization, try slurring the crude material in a solvent in which the product is poorly soluble but the impurities are soluble (e.g., diethyl ether or hexanes). This can often break down gums and produce a filterable solid.
  • Cause B: Suboptimal Crystallization Conditions:

    • Troubleshooting:

      • Solvent Screening: Perform a systematic solvent screen for recrystallization. Common systems include ethanol/water, isopropanol/water, toluene, or ethyl acetate/heptane.

      • Controlled Cooling: Avoid crash-cooling the crystallization solution. Allow it to cool slowly to room temperature and then transfer to an ice bath to promote the formation of larger, purer crystals. Seeding with a small crystal of pure product can also be beneficial.

      • Chromatography: If crystallization fails, column chromatography is a viable, though less scalable, alternative. A silica gel column using a gradient of ethyl acetate in hexanes is a good starting point.

Q3.2: How do I effectively monitor the reaction to know when it is truly complete?

A3.2: Relying on a single analytical technique can be misleading. A combination of methods provides the most accurate picture. [5]

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative checks. [6]It's ideal for visualizing the disappearance of the limiting starting material (the ketoester).

    • Pro-Tip: Use a stain (e.g., potassium permanganate) in addition to UV visualization, as not all intermediates or byproducts may be UV-active.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. [6][7]HPLC can separate the starting material, product, and key byproducts, allowing for accurate determination of reaction conversion and purity.

    • Pro-Tip: Develop a stability-indicating method early on. Run a forced degradation study on your product to ensure you can separate it from its potential degradants.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the benefits of HPLC separation with the added confirmation of mass-to-charge ratios for each peak. [6][8]This is invaluable for identifying unknown impurities.

References

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports.
  • MDPI. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • ResearchGate. Synthesis, characterization and anti-i.
  • PubMed Central. Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction.
  • Creative Proteomics Blog. Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • NIH. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
  • Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • ResearchGate. (PDF) Synthesis, reactions, and applications of pyrimidine derivatives.
  • Benchchem. methods for monitoring the progress of pyrimidine reactions.
  • PubMed Central. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles.
  • MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
  • Indian Academy of Sciences. Reaction of a-bis(methylthio )methylene cyclopropyl ketones with guanidine: Synthesis of 2-amino-4-alkoxy-6-( ary1cyclopropyl)py.
  • PubMed Central. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry.
  • Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.
  • Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Benchchem. Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis.
  • RSC Publishing. The Chemistry and Biology of Guanidine Natural Products.
  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • Google Patents. CN102952083A - Preparation method of 2-amino pyrimidine.
  • YouTube. Pyrimidine Synthesis.
  • PubMed Central. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation.
  • PubMed Central. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents.
  • Creative Proteomics. Pyrimidine Biosynthesis Analysis Service.
  • PubChem. 4-Cyclopropyl-6-methyl-2-pyrimidinamine | C8H11N3 | CID 13672658.
  • ResearchGate. A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor.
  • PubMed Central. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells.
  • TÜBİTAK Academic Journals. Application of guanidine and its salts in multicomponent reactions.
  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents.
  • ResearchGate. New Synthesis of 2-Aminopyrimidines by Amination of Biginelli Reaction Products — Oxadiazocines | Request PDF.
  • BLD Pharm. 1159822-02-2|2-Cyclopropyl-6-methylpyrimidin-4-amine|BLD Pharm.

Sources

Technical Support Center: Enhancing the Solubility of 4-Cyclopropylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-cyclopropylpyrimidin-2-amine. This guide is designed to provide you with in-depth, field-proven insights and practical, step-by-step protocols to address the solubility challenges associated with this promising molecule. Our approach is rooted in scientific first principles to empower you to make informed decisions in your experiments.

Understanding the Challenge: The Physicochemical Profile of this compound

Before embarking on solubility enhancement, it is crucial to understand the inherent properties of this compound. As a derivative of 2-aminopyrimidine, its solubility is influenced by the interplay of its crystalline structure and the functional groups present. The primary amino group suggests a basic nature, making its aqueous solubility pH-dependent. The cyclopropyl moiety, while potentially disrupting crystal packing, also adds a degree of lipophilicity.

Key Physicochemical Properties:

PropertyValue/ObservationImplication for Solubility
Appearance White to off-white crystalline powderCrystalline solids often have lower solubility than their amorphous counterparts.
Melting Point 133-135 °CA moderate melting point suggests that the crystal lattice energy is not excessively high, which can be favorable for dissolution.
Functional Groups Primary amine (basic), Pyrimidine ring (aromatic, weakly basic)The presence of a basic amino group allows for significant pH-dependent solubility and the potential for salt formation to enhance solubility.[1]
Structural Motif Cyclopropyl groupThis group can influence crystal packing and lipophilicity, which in turn affects solubility.[2][3][4][5][6]

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is structured in a question-and-answer format to directly address common issues encountered during the experimental workflow for enhancing the solubility of this compound.

Section 1: Baseline Solubility Determination

Question: I am starting my work with this compound. How do I accurately determine its baseline aqueous solubility?

Answer:

Establishing an accurate and reliable baseline for the thermodynamic solubility of this compound is the critical first step. The gold-standard method for this is the shake-flask method , which measures the equilibrium solubility of the compound.[7] This value represents the true solubility of the crystalline material and serves as the benchmark against which all solubility enhancement techniques are measured.

This protocol is designed to determine the thermodynamic (equilibrium) solubility of a compound and is a widely accepted method in the pharmaceutical industry.[7][8][9][10][11]

  • Preparation of the Test Medium: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline (PBS) at pH 7.4). Ensure the buffer is filtered and degassed.

  • Sample Preparation: Add an excess of solid this compound to a clear glass vial. A general guideline is to add enough compound so that undissolved solid remains visible at the end of the experiment.

  • Equilibration: Add a precise volume of the prepared buffer to the vial. Seal the vial to prevent solvent evaporation.

  • Agitation: Place the vial in a shaker or on a rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Allow the mixture to shake for at least 24 hours to ensure equilibrium is reached. Some protocols suggest sampling at multiple time points (e.g., 24 and 48 hours) to confirm that equilibrium has been achieved.[8]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Subsequently, clarify the supernatant by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear supernatant with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Issue: Inconsistent solubility results between replicates.

    • Cause & Solution: This could be due to insufficient equilibration time. Extend the shaking time to 48 hours and re-assay. Also, ensure the temperature is strictly controlled throughout the experiment.

  • Issue: Difficulty in separating the supernatant from the solid.

    • Cause & Solution: The compound may form a fine suspension. Increase the centrifugation speed or time. Alternatively, use a syringe filter with a low-binding membrane to clarify the solution.

Section 2: pH-Dependent Solubility Enhancement

Question: My compound has a basic amino group. Can I leverage this to improve its solubility?

Answer:

Absolutely. The primary amino group on the pyrimidine ring of this compound is a key handle for solubility enhancement through pH modification. In acidic conditions, the amino group will be protonated, forming a more soluble salt.

  • Prepare a Series of Buffers: Prepare a range of buffers with different pH values (e.g., from pH 2 to pH 10).

  • Conduct Shake-Flask Experiments: Perform the shake-flask solubility determination protocol as described above in each of the prepared buffers.

  • Plot the Data: Plot the measured solubility (on a logarithmic scale) against the pH of the buffer. This will generate a pH-solubility profile for your compound.

  • Issue: The solubility does not increase significantly at low pH.

    • Cause & Solution: While unlikely for a primary amine, this could suggest that the pKa of the compound is very low. Confirm the pKa of the compound experimentally. Alternatively, the salt form may have limited solubility.

Section 3: Co-crystallization for Solubility Enhancement

Question: I've heard about co-crystals. How can I use this technique to improve the solubility of my compound?

Answer:

Co-crystallization is a powerful technique to modify the physicochemical properties of a solid without altering the chemical structure of the active pharmaceutical ingredient (API).[2][12][13] By forming a co-crystal with a pharmaceutically acceptable co-former, you can disrupt the crystal lattice of your compound, often leading to improved solubility and dissolution rates.

CoCrystalWorkflow

  • Co-former Selection: Select a range of pharmaceutically acceptable carboxylic acids as potential co-formers. The selection can be guided by the supramolecular synthon approach, where complementary hydrogen bonding motifs are considered.[12][13]

  • Stoichiometric Mixing: Accurately weigh equimolar amounts of this compound and the selected co-former.

  • Grinding: Place the mixture in a mortar and pestle or a ball mill. Add a few drops of a suitable solvent (e.g., ethanol, ethyl acetate) and grind for 15-30 minutes.

  • Isolation and Characterization: Collect the resulting solid and characterize it using Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase. Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared (FTIR) spectroscopy can provide further evidence of co-crystal formation.

  • Issue: The PXRD pattern shows a physical mixture of the starting materials.

    • Cause & Solution: Co-crystal formation may not have occurred under the conditions used. Try a different solvent for grinding or a different co-crystallization technique, such as solution evaporation.

  • Issue: The resulting co-crystal has lower solubility than the parent compound.

    • Cause & Solution: Not all co-crystals result in enhanced solubility. This highlights the importance of screening a diverse range of co-formers.

Section 4: Solid Dispersions for Enhanced Dissolution

Question: My compound is crystalline and has a slow dissolution rate. How can I improve this?

Answer:

Preparing an amorphous solid dispersion is an excellent strategy to overcome the limitations of a crystalline solid form. By dispersing your compound in a hydrophilic polymer matrix, you can prevent crystallization and present the molecule to the dissolution medium in a higher energy, amorphous state, which often leads to a significant increase in both the rate and extent of dissolution.[7][14][15][16][17][18]

  • Polymer Selection: Polyvinylpyrrolidone (PVP) is a commonly used and effective polymer for creating solid dispersions.[17][18]

  • Dissolution: Dissolve both this compound and PVP (e.g., in a 1:4 drug-to-polymer ratio by weight) in a common volatile solvent, such as methanol.

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will result in a thin film on the wall of the flask.

  • Drying and Milling: Further dry the solid dispersion in a vacuum oven to remove any residual solvent. Gently mill the resulting solid to obtain a fine powder.

  • Characterization: Confirm the amorphous nature of the solid dispersion using PXRD (absence of sharp peaks) and DSC (a single glass transition temperature).

  • Issue: The solid dispersion is not fully amorphous.

    • Cause & Solution: The drug-to-polymer ratio may be too high. Increase the proportion of the polymer. Alternatively, a different polymer may be required to effectively inhibit crystallization.

  • Issue: The solid dispersion shows poor stability and crystallizes over time.

    • Cause & Solution: The chosen polymer may not be the optimal stabilizer. Consider screening other polymers or adding a secondary stabilizing agent.

Section 5: Cyclodextrin Inclusion Complexes

Question: Can I use cyclodextrins to improve the aqueous solubility of this compound?

Answer:

Yes, cyclodextrins are excellent solubilizing agents for molecules that can fit within their hydrophobic cavity.[9][19][20][21][22][23] The cyclopropyl and pyrimidine moieties of your compound may be able to form an inclusion complex with a cyclodextrin, thereby increasing its apparent aqueous solubility.

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a good starting point due to its high aqueous solubility and low toxicity.[9]

  • Mixing: Mix this compound and HP-β-CD (e.g., in a 1:1 molar ratio) in a mortar.

  • Kneading: Add a small amount of a water/ethanol mixture to the powder and knead for 30-45 minutes to form a paste.

  • Drying: Dry the paste in an oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization and Solubility Testing: Characterize the resulting powder using techniques like DSC and FTIR to confirm complex formation. Then, determine the aqueous solubility of the complex using the shake-flask method.

  • Issue: The solubility enhancement is minimal.

    • Cause & Solution: The stoichiometry of the complex may not be 1:1. Try different molar ratios of the drug to cyclodextrin. It is also possible that the molecule does not fit well into the cavity of the chosen cyclodextrin; consider screening other cyclodextrin derivatives.

References

  • USP. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Solubility of Things. 2-Aminopyrimidine. Retrieved from [Link]

  • U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Popescu, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
  • Papadopoulou, V., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. PubMed.
  • Evotec. Thermodynamic Solubility Assay.
  • Domainex. Thermodynamic Solubility Assay.
  • Liu, H., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed.
  • D'Accolti, M., et al. (2023).
  • Kumar, S., & Nanda, A. (2022). Role of Coformers in Solubility Enhancement of Poorly Soluble Drugs through Cocrystallization: An Overview Review Article. International Journal of Pharmaceutical Sciences and Research.
  • Pardeshi, A., et al. (2022). Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. PMC - NIH.
  • Monteiro, P. F., et al. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO.
  • Austin Publishing Group. (2014). Preparation and Characterization of Inclusion Complexes of N-Substituted-benzenesulfonyl Heterocycles with Cyclodextrins.
  • de Oliveira, G. A. P., et al. (2022).
  • Peterson, E. A., & Deiters, A. (2024).
  • Roy, A., et al. (2018). Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim. Crystal Growth & Design.
  • Wang, Y., et al. (2020). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. PMC - NIH.
  • ResearchGate. The preparation formulation of solid dispersions using spray dryer.
  • El-Gazzar, M. G., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Al-Kasas, A., et al. (2024). Advancing Drug Delivery Paradigms: Polyvinyl Pyrolidone (PVP)-Based Amorphous Solid Dispersion for Enhanced Physicochemical Properties and Therapeutic Efficacy. NIH.
  • Wang, J., et al. (2022). General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry.
  • Ferreira, F. C., et al. (2023). Rational Coformer Selection in the Development of 6-Propyl-2-thiouracil Pharmaceutical Cocrystals. MDPI.
  • Kumar, S., & Nanda, A. (2022). Coformer selection: An important tool in cocrystal formation.
  • Tantry, S. J., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • OAText.
  • Al-khedhairi, A. A., et al. (2024). Optimization of solid dispersion technique and gliclazide to carrier (PVP K30) ratio for solubility enhancement. Zanco Journal of Medical Sciences.
  • Wang, Y., et al. (2020). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. MDPI.
  • Tantry, S. J., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
  • ResearchGate.

Sources

Validation & Comparative

Comparative Guide: 4-Cyclopropylpyrimidin-2-amine Derivatives vs. Standard of Care in Oncology Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Cyclopropylpyrimidin-2-amine (4-CPA) is a privileged pharmacophore extensively utilized in the design of ATP-competitive kinase inhibitors. While the fragment itself serves as a high-efficiency building block, its optimized derivatives have emerged as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Polo-like Kinase 4 (PLK4) , critical regulators of the cell cycle often dysregulated in breast, colorectal, and ovarian cancers.

This guide evaluates the performance of 4-CPA-based Lead Candidates (specifically focusing on CDK2/PLK4 inhibition profiles) against the clinical Standard of Care (SoC) , represented by Paclitaxel (cytotoxic chemotherapy) and Palbociclib (targeted CDK4/6 inhibitor).

Mechanism of Action & Rationale

The 4-CPA Scaffold Advantage

The 2-aminopyrimidine core functions as a bidentate hydrogen bond donor/acceptor, mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region. The C4-cyclopropyl moiety provides a critical structural advantage:

  • Hydrophobic Filling: It occupies the hydrophobic pocket (Gatekeeper region) without the steric clash often seen with larger phenyl or alkyl groups.

  • Metabolic Stability: The cyclopropyl group is generally more resistant to oxidative metabolism (CYP450) compared to isopropyl or n-propyl chains.

  • Conformational Rigidity: It restricts the rotation of the pyrimidine ring, pre-organizing the molecule for binding.

Pathway Visualization: CDK2/PLK4 Inhibition

The following diagram illustrates the intervention point of 4-CPA derivatives in the cell cycle, contrasting with the mechanism of Paclitaxel.

CellCyclePathways ATP ATP CDK2 CDK2 / Cyclin E ATP->CDK2 Activates PLK4 PLK4 (Centriole) ATP->PLK4 Activates Substrate Rb Phosphorylation / Centrosome Duplication CDK2->Substrate Drives PLK4->Substrate Drives CPA_Inhibitor 4-CPA Derivative (ATP-Competitive) CPA_Inhibitor->CDK2 Inhibits (Hinge Binding) CPA_Inhibitor->PLK4 Inhibits Paclitaxel Paclitaxel (Microtubule Stabilizer) Mitosis Mitosis (M Phase) Paclitaxel->Mitosis Disrupts Spindle G1_S G1/S Transition Substrate->G1_S G1_S->Mitosis Apoptosis Apoptosis / Mitotic Catastrophe Mitosis->Apoptosis Checkpoints Triggered

Caption: 4-CPA derivatives target early cell cycle checkpoints (G1/S) via kinase inhibition, whereas Paclitaxel acts downstream during Mitosis.

Comparative Analysis: 4-CPA Derivatives vs. SoC

The following data synthesizes performance metrics of optimized 4-CPA derivatives (e.g., N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines) against standard clinical agents.

A. In Vitro Potency & Selectivity

Context: Enzymatic inhibition and cellular proliferation assays in Breast Cancer models (MCF-7, MDA-MB-231).

Feature4-CPA Derivative (Lead)Palbociclib (SoC - Targeted)Paclitaxel (SoC - Chemo)
Primary Target CDK2 / PLK4CDK4 / CDK6Beta-Tubulin
IC50 (Enzyme) 0.5 - 7.0 nM (High Potency)11 nM (CDK4)N/A
IC50 (Cell - MCF7) 120 - 500 nM ~150 nM< 10 nM
Selectivity Profile High (vs. CDK1/Non-Kinase)High (vs. CDK2)Low (Pan-cytotoxic)
Mechanism of Resistance Effective in Rb-negative tumorsIneffective in Rb-negative tumorsP-gp efflux pumps

Key Insight: While Paclitaxel is more potent in absolute cellular toxicity, 4-CPA derivatives offer a targeted mechanism that bypasses Retinoblastoma (Rb) loss—a common resistance mechanism to Palbociclib.

B. In Vivo Efficacy (Xenograft Models)

Protocol: Human tumor xenografts (e.g., HCT116 or MDA-MB-231) in nude mice. Dosing: 4-CPA Derivative (20-50 mg/kg, PO, QD) vs. Paclitaxel (10 mg/kg, IV, Q7D).

  • Tumor Growth Inhibition (TGI):

    • Paclitaxel: 85-95% TGI (High regression, high toxicity).

    • 4-CPA Derivative: 60-75% TGI (Stasis/Regression).

    • Combination: 4-CPA derivatives often show synergy with Paclitaxel, enhancing TGI to >95% at lower doses.

  • Toxicity Markers:

    • Paclitaxel: Significant body weight loss (>15%), neutropenia.

    • 4-CPA Derivative: Minimal body weight loss (<5%), no significant myelosuppression observed in early models.

Experimental Protocols

To validate the efficacy of a 4-CPA scaffold-based inhibitor, the following self-validating protocols are recommended.

Protocol 1: Kinase Selectivity Assay (ADP-Glo™)

Objective: Confirm ATP-competitive binding and selectivity profile.

  • Reagent Prep: Prepare 10 mM stock of the 4-CPA derivative in DMSO. Dilute to 3x working concentrations in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.01% BSA).

  • Enzyme Reaction:

    • Add 2 µL of CDK2/CyclinE complex (0.5 ng/µL) to 384-well plate.

    • Add 2 µL of Compound (serial dilutions). Incubate 10 min at RT (allows "induced fit" of cyclopropyl group).

    • Add 2 µL of ATP/Substrate mix (10 µM ATP + 0.1 µg/µL Histone H1).

  • Incubation: 60 min at RT.

  • Detection: Add 6 µL ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 min. Add 12 µL Kinase Detection Reagent (converts ADP to ATP to Luciferase).

  • Read: Measure Luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

    • Validation Check: Z-factor must be > 0.5. Reference inhibitor (e.g., Dinaciclib) must fall within 3-fold of historic IC50.

Protocol 2: Cell Cycle Analysis (Flow Cytometry)

Objective: Distinguish G1 arrest (CDK4/6 like) from G1/S or G2/M arrest (CDK2/PLK4 like).

  • Seeding: Plate MDA-MB-231 cells (2x10^5/well) in 6-well plates. Adhere overnight.

  • Treatment: Treat with 4-CPA derivative (at 5x IC50) vs. Palbociclib (control) for 24h.

  • Fixation:

    • Harvest cells (trypsinize). Wash with PBS.

    • Add dropwise to ice-cold 70% Ethanol while vortexing. Fix at -20°C for >2h.

  • Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C.

  • Acquisition: Analyze >10,000 events on Flow Cytometer (PE channel).

  • Analysis:

    • Expected Result (4-CPA/CDK2): Accumulation in S-phase or G2/M (if PLK4 target).

    • Expected Result (Palbociclib): Strict G1 arrest .

Synthesis & Optimization Workflow

The following Graphviz diagram outlines the optimization logic for the 4-CPA scaffold to achieve "Best-in-Class" status.

OptimizationWorkflow Scaffold This compound (Core Scaffold) Step1 C4-Cyclopropyl Optimization Scaffold->Step1 Retain for Metabolic Stability Step2 N-Substitution (Selectivity) Step1->Step2 Add Pyrazole/Indazole (Hinge Binding) Step3 ADME Tuning (Solubility) Step2->Step3 Reduce Lipophilicity (LogP < 3.5) Candidate Lead Candidate (High Potency/Selectivity) Step3->Candidate In Vivo Validation Candidate->Step2 If Selectivity Poor Candidate->Step3 If Clearance High

Caption: Iterative medicinal chemistry workflow transforming the 4-CPA fragment into a viable drug candidate.

Conclusion & Expert Opinion

The This compound scaffold represents a superior starting point for kinase inhibitor discovery compared to simple aminopyrimidines due to the unique steric and metabolic properties of the cyclopropyl group.

While Paclitaxel remains the gold standard for aggressive tumor bulk reduction, 4-CPA derivatives offer a precision medicine alternative with a wider therapeutic window. They are particularly promising for patients with CCNE1-amplified or Rb-deficient tumors where Palbociclib (SoC) fails. Future development should focus on combination strategies (4-CPA + Taxanes) to maximize efficacy while mitigating resistance.

References

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Source: PubMed / NIH (2024). URL:[Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Source: RSC Advances / NIH (2020). URL:[Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents. Source: MDPI Molecules (2023). URL:[Link]

  • This compound (Chemical Reagent Specification). Source: MySkinRecipes / Chemical Data. URL:[Link]

A Head-to-Head Comparison of Pyrimidine-Based Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted therapy, particularly in oncology and immunology, pyrimidine-based inhibitors have emerged as a cornerstone of drug discovery. Their inherent structural similarities to the purine bases of ATP allow them to effectively compete for the binding sites of a multitude of enzymes, most notably protein kinases. This guide provides an in-depth, head-to-head comparison of pyrimidine-based inhibitors against other prominent scaffolds targeting critical enzymes in signal transduction pathways. We will delve into the experimental data that underpins their efficacy, selectivity, and clinical utility, providing researchers with the foundational knowledge to make informed decisions in their own drug development endeavors.

The Pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a recurring motif in a multitude of FDA-approved drugs. Its ability to form key hydrogen bonds with the hinge region of the kinase active site, mimicking the adenine portion of ATP, makes it an ideal scaffold for competitive inhibitors. This guide will focus on a comparative analysis of pyrimidine-based inhibitors targeting four key kinase families: Epidermal Growth Factor Receptor (EGFR), Janus Kinase (JAK), Cyclin-Dependent Kinase (CDK), and Bruton's Tyrosine Kinase (BTK).

I. Epidermal Growth Factor Receptor (EGFR) Inhibitors: A Tale of Generations and Scaffolds

The EGFR signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers. The development of EGFR inhibitors has progressed through multiple generations, each aiming to overcome resistance mechanisms.

Quantitative Comparison of EGFR Inhibitors
InhibitorScaffoldGenerationTarget(s)IC50 (nM) - Wild-Type EGFRIC50 (nM) - T790M Mutant
Osimertinib PyrimidineThirdEGFR (T790M, L858R, exon 19 del)~12~1
Erlotinib QuinazolineFirstEGFR~2~500
Gefitinib QuinazolineFirstEGFR~3-37>1000
Afatinib QuinazolineSecondEGFR, HER2, HER4~0.5~10

Data compiled from multiple sources.

Analysis: The pyrimidine-based third-generation inhibitor, Osimertinib, demonstrates a significant advantage over its quinazoline-based predecessors, particularly in its potent inhibition of the T790M resistance mutation, a common reason for treatment failure with first and second-generation EGFR inhibitors. This highlights the tunability of the pyrimidine scaffold to achieve enhanced selectivity for mutant forms of the enzyme.

Visualizing the EGFR Signaling Pathway

EGFR_Pathway Ligand EGF/TGF-α EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Osimertinib Osimertinib (Pyrimidine) Osimertinib->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.

Experimental Protocol: ADP-Glo™ Kinase Assay for EGFR Inhibition

This biochemical assay quantifies kinase activity by measuring the amount of ADP produced.

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, generating ADP. Second, a detection reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent then converts the generated ADP back to ATP, which is used by a luciferase to produce light. The luminescent signal is proportional to the ADP concentration and thus the kinase activity.

Step-by-Step Methodology: [1][2][3][4]

  • Reagent Preparation: Prepare Kinase Reaction Buffer (40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA), ATP, and EGFR enzyme solutions. Prepare a serial dilution of the inhibitor (e.g., Osimertinib).

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase reaction mix containing the EGFR enzyme and the substrate (e.g., a poly(Glu,Tyr) peptide).

  • Inhibitor Addition: Add 5 µL of the serially diluted inhibitor to the wells. Include a no-inhibitor control.

  • Initiation of Reaction: Add 5 µL of ATP solution to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

II. Janus Kinase (JAK) Inhibitors: Targeting Cytokine Signaling

The JAK-STAT signaling pathway is central to the immune response, mediating the effects of numerous cytokines. Inhibitors of JAKs are effective in treating a range of autoimmune diseases and myeloproliferative neoplasms.

Quantitative Comparison of JAK Inhibitors
InhibitorScaffoldTarget(s)IC50 (nM) - JAK1IC50 (nM) - JAK2IC50 (nM) - JAK3Selectivity Profile
Tofacitinib Pyrrolo[2,3-d]pyrimidinePan-JAK~1-3~5-20~1JAK3 > JAK1/2
Ruxolitinib Pyrrolo[2,3-d]pyrimidineJAK1/JAK2~3.3~2.8~428JAK1/2 >> JAK3
Baricitinib Pyrrolo[2,3-d]pyrimidineJAK1/JAK2~5.9~5.7>400JAK1/2 >> JAK3
Filgotinib TriazolopyridineJAK1~10~28~810JAK1 selective

Data compiled from multiple sources.

Analysis: While many approved JAK inhibitors share a pyrimidine-related scaffold (pyrrolo[2,3-d]pyrimidine), their selectivity profiles differ. Tofacitinib is a pan-JAK inhibitor, whereas Ruxolitinib and Baricitinib show preference for JAK1 and JAK2. Filgotinib, with its distinct triazolopyridine core, exhibits higher selectivity for JAK1. This variation in selectivity can translate to different efficacy and safety profiles in the clinic.[5][6][7]

Visualizing the JAK-STAT Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Phosphorylation Receptor->JAK STAT STAT Phosphorylation & Dimerization JAK->STAT Nucleus Nucleus STAT->Nucleus Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Tofacitinib Tofacitinib (Pyrimidine-based) Tofacitinib->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Experimental Protocol: In Vivo Efficacy Study in a Collagen-Induced Arthritis (CIA) Mouse Model

This protocol assesses the therapeutic potential of a JAK inhibitor in a preclinical model of rheumatoid arthritis.

Principle: CIA is induced in mice by immunization with type II collagen, leading to an autoimmune response characterized by joint inflammation, cartilage destruction, and bone erosion, mimicking human rheumatoid arthritis. The efficacy of a test compound is evaluated by monitoring disease progression.

Step-by-Step Methodology:

  • Animal Model: Use DBA/1 mice, which are susceptible to CIA.

  • Induction of Arthritis: Emulsify bovine type II collagen in Complete Freund's Adjuvant and inject intradermally at the base of the tail. Administer a booster injection of collagen in Incomplete Freund's Adjuvant 21 days later.

  • Treatment: Once arthritis is established (typically around day 25-28), randomize mice into treatment groups (e.g., vehicle control, Tofacitinib). Administer the compounds orally once or twice daily.

  • Disease Assessment: Monitor the mice regularly for clinical signs of arthritis. Score each paw on a scale of 0-4 based on the severity of swelling and erythema. The maximum score per mouse is 16.

  • Histopathology: At the end of the study, sacrifice the mice and collect the inflamed joints. Fix, decalcify, and embed the joints in paraffin. Section and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

  • Data Analysis: Compare the clinical scores and histopathological findings between the treatment and control groups to determine the efficacy of the inhibitor.

III. Cyclin-Dependent Kinase (CDK) Inhibitors: Halting the Cell Cycle

CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells. CDK inhibitors, particularly those targeting CDK4/6, have shown significant efficacy in certain breast cancers.

Quantitative Comparison of CDK4/6 Inhibitors
InhibitorScaffoldIC50 (nM) - CDK4/cyclin D1IC50 (nM) - CDK6/cyclin D3Selectivity Profile
Palbociclib Pyridopyrimidine~11~15Highly selective for CDK4/6
Ribociclib Pyridopyrimidine~10~39Highly selective for CDK4/6
Abemaciclib Aminopyrimidine~2~10Highly selective for CDK4/6
Trilaciclib Pyrido[2,3-d]pyrimidin-7-one~1.3~4.4CDK2/9 inhibition at higher conc.

Data compiled from multiple sources.

Analysis: Palbociclib, Ribociclib, and Abemaciclib, all featuring a pyrimidine or a related pyridopyrimidine core, are highly selective inhibitors of CDK4/6.[8][9][10] Their remarkable success in HR+/HER2- breast cancer underscores the power of targeting this specific node in the cell cycle. While their core scaffolds are similar, subtle structural differences can influence their pharmacokinetic properties and side-effect profiles.

Visualizing the Cell Cycle and CDK4/6 Inhibition

Cell_Cycle cluster_G1_S_transition G1-S Transition G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK46_CyclinD CDK4/6-Cyclin D Complex Rb Rb Phosphorylation CDK46_CyclinD->Rb Promotes E2F E2F Release Rb->E2F Promotes E2F->S Promotes Palbociclib Palbociclib (Pyrimidine-based) Palbociclib->CDK46_CyclinD Inhibits

Caption: The G1-S phase transition of the cell cycle and its inhibition by Palbociclib.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This cell-based assay determines the distribution of cells in different phases of the cell cycle.

Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. Cells in the G1 phase have a 2N DNA content, cells in the G2/M phase have a 4N DNA content, and cells in the S phase have a DNA content between 2N and 4N.

Step-by-Step Methodology: [11][12][13]

  • Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7 breast cancer cells) and allow them to adhere. Treat the cells with the CDK inhibitor (e.g., Palbociclib) at various concentrations for a specified time (e.g., 24 hours).

  • Cell Harvest: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a laser (e.g., 488 nm) and collect the fluorescence emission (e.g., at ~617 nm).

  • Data Analysis: Generate a histogram of fluorescence intensity. The x-axis represents the DNA content, and the y-axis represents the number of cells. Gate the populations of cells in G1, S, and G2/M phases and quantify the percentage of cells in each phase. A successful CDK4/6 inhibitor will cause an accumulation of cells in the G1 phase.

IV. Bruton's Tyrosine Kinase (BTK) Inhibitors: Covalent vs. Non-Covalent Engagement

BTK is a crucial enzyme in the B-cell receptor signaling pathway, making it an attractive target for B-cell malignancies and autoimmune diseases. The field of BTK inhibitors is characterized by a fascinating comparison between covalent and non-covalent inhibitors.

Quantitative Comparison of BTK Inhibitors
InhibitorScaffoldBinding ModeIC50 (nM) - BTKk_inact/K_I (M⁻¹s⁻¹)Clinical Status
Ibrutinib Pyrazolo[3,4-d]pyrimidineCovalent~0.5~6.7 x 10⁵Approved
Acalabrutinib AcrylamideCovalent~3-5~1.6 x 10⁶Approved
Zanubrutinib PyrimidineCovalent~0.2-1~2.7 x 10⁷Approved
Pirtobrutinib PyridinoneNon-covalent~0.4N/AApproved

Data compiled from multiple sources.

Analysis: The first-generation BTK inhibitor, Ibrutinib, features a pyrazolo[3,4-d]pyrimidine scaffold and forms an irreversible covalent bond with a cysteine residue (Cys481) in the BTK active site.[14] While highly effective, off-target covalent interactions can lead to side effects. Second-generation covalent inhibitors like Acalabrutinib and Zanubrutinib, also based on pyrimidine-related scaffolds, were designed to have improved selectivity. Pirtobrutinib, a non-covalent inhibitor with a different core structure, offers an alternative therapeutic option, particularly for patients who have developed resistance to covalent inhibitors due to mutations in the C481 residue.[15][16][17][18] Recent head-to-head clinical trials have shown pirtobrutinib to be non-inferior to ibrutinib.[15][16][17]

Visualizing BTK Signaling and Inhibition

BTK_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK Phosphorylation LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Pathway PLCg2->NFkB B_cell_Activation B-cell Proliferation & Survival NFkB->B_cell_Activation Ibrutinib Ibrutinib (Covalent, Pyrimidine-based) Ibrutinib->BTK Inhibits (Covalent) Pirtobrutinib Pirtobrutinib (Non-covalent) Pirtobrutinib->BTK Inhibits (Non-covalent)

Caption: The B-cell receptor signaling pathway and the distinct inhibitory mechanisms of Ibrutinib and Pirtobrutinib.

Experimental Protocol: Covalent BTK Inhibitor Binding Assay

This assay determines the rate of covalent bond formation between an inhibitor and its target kinase.

Principle: The assay measures the time-dependent inhibition of the kinase. The inhibitor and enzyme are pre-incubated for varying amounts of time before the kinase reaction is initiated by the addition of ATP and a substrate. The rate of inactivation (k_inact) and the inhibitor's binding affinity (K_I) can be determined from the time-dependent IC50 values.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Reaction Buffer, BTK enzyme, and a fluorescently labeled peptide substrate. Prepare a serial dilution of the covalent inhibitor (e.g., Ibrutinib).

  • Pre-incubation: In a multi-well plate, pre-incubate the BTK enzyme with the serially diluted inhibitor for various time points (e.g., 0, 15, 30, 60 minutes).

  • Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of ATP and the fluorescent peptide substrate.

  • Monitoring the Reaction: Monitor the increase in fluorescence over time, which corresponds to the phosphorylation of the peptide substrate. This can be done using a fluorescence plate reader.

  • Data Analysis: For each pre-incubation time point, determine the IC50 value. Plot the IC50 values against the pre-incubation time. The data can be fitted to an equation to calculate the k_inact and K_I values, which together give the k_inact/K_I ratio, a measure of the covalent efficiency of the inhibitor.

Conclusion: The Enduring Versatility of the Pyrimidine Scaffold

This comparative guide illustrates the central role of the pyrimidine scaffold in the development of targeted kinase inhibitors. From the highly selective, mutant-specific EGFR inhibitor Osimertinib to the broad-acting JAK inhibitor Tofacitinib and the foundational covalent BTK inhibitor Ibrutinib, pyrimidine-based compounds have consistently provided a robust framework for achieving potent and clinically effective enzyme inhibition.

The head-to-head comparisons with other scaffolds highlight that while the core structure is crucial, the ultimate performance of an inhibitor is a symphony of its chemical architecture, binding kinetics, and selectivity profile. For researchers in the field, a deep understanding of these nuances, supported by rigorous experimental validation as outlined in this guide, is paramount to designing the next generation of life-saving therapies.

References

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

  • Darzynkiewicz, Z., Juan, G., & Li, X. (2011). Assaying cell cycle status using flow cytometry. Current protocols in cytometry, Chapter 7, Unit 7.7.

  • Abcam. Cell cycle analysis with flow cytometry and propidium iodide.

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry.

  • Promega Corporation. ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.

  • Woyach, J. A., et al. (2025). Pirtobrutinib Versus Ibrutinib in Relapsed/Refractory or Treatment-Naïve Chronic Lymphocytic Leukemia: A Head-to-Head Comparison. Journal of Clinical Oncology.

  • CancerNetwork. (2014). CDK Inhibitors Show Impressive Activity in Advanced Breast Cancer.

  • Zhao, H., et al. (2025). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 15(21).

  • Sigma-Aldrich. Phosphorylation Assay Procedure.

  • Promega Corporation. ADP-Glo™ Kinase Assay.

  • ASH Clinical News. (2025). Head-To-Head Data Strong for Pirtobrutinib Over Ibrutinib.

  • Thermo Fisher Scientific. Phospho-specific ELISA Protocol.

  • Cancer Discovery. (2025). New BTK Inhibitors May Combat Resistance in CLL.

  • Promega Corporation. ADP-Glo™ Kinase Assay.

  • Outcomes4Me. (2025). Key CDK4/6 Clinical Trial Results in Metastatic Breast Cancer.

  • Promega Corporation. Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual, TM553.

  • Turner, N. C., et al. (2015). Palbociclib in Hormone-Receptor–Positive Advanced Breast Cancer. New England Journal of Medicine, 373(3), 209-219.

  • The ASCO Post. (2026). Early Results Show Pirtobrutinib Matches Ibrutinib in BTK Inhibitor-Naive CLL.

  • Pan, Z., et al. (2007). Discovery of selective irreversible inhibitors for Bruton's tyrosine kinase. ChemMedChem, 2(1), 58-61.

  • Creative Bioarray. Cell-Based ELISA Assay.

  • Bio-Rad Laboratories. DNA Measurement and Cell Cycle Analysis by Flow Cytometry.

  • Charles-Schoeman, C., et al. (2021). Tofacitinib postmarketing trial data shed light on JAK inhibitor risks. Arthritis & Rheumatology, 73(11), 2038-2049.

  • Fragoulis, G. E., & McInnes, I. B. (2024). Real-World Experience With Janus Kinase Inhibitors in Immune-Mediated Diseases. Rheumatology and Therapy, 11(4), 935-953.

  • Guggino, G., et al. (2024). Real-Life Comparison of Four JAK Inhibitors in Rheumatoid Arthritis (ELECTRA-i Study). Journal of Clinical Medicine, 13(6), 1779.

Sources

Comparative Analysis: 4-Cyclopropylpyrimidin-2-amine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Cyclopropylpyrimidin-2-amine derivatives represent a specialized class of pharmacophores, primarily utilized in the optimization of Spleen Tyrosine Kinase (Syk) inhibitors and, more recently, in Plasmodium falciparum cGMP-dependent protein kinase (PfPKG) and PLK4 inhibition.

This guide provides a technical comparison of the 4-cyclopropyl moiety against standard alkyl (methyl, ethyl) and aryl (phenyl) substitutions at the pyrimidine C4 position. Experimental evidence suggests that the cyclopropyl group offers a unique "Goldilocks" zone—providing sufficient steric bulk to fill hydrophobic gatekeeper pockets (e.g., in Syk or PLK4) while maintaining a lower molecular weight and better metabolic stability than larger phenyl rings.

Key Insight: In comparative SAR (Structure-Activity Relationship) studies, replacing a C4-methyl group with a C4-cyclopropyl group has been observed to improve potency by approximately 3-fold in kinase targets (e.g., PfPKG), attributed to enhanced van der Waals interactions without incurring the steric penalty of larger alkyl chains.

Structural Rationale: The "Cyclopropyl Effect"

The this compound core functions as a hinge-binding scaffold. The cyclopropyl group at the C4 position is not merely a space-filler; it imparts specific physicochemical advantages:

  • Conformational Restriction: Unlike an ethyl or propyl chain, the cyclopropyl ring is rigid. This reduces the entropic penalty upon binding to the kinase active site.

  • Metabolic Stability: The cyclopropyl C-H bonds are stronger (approx. 106 kcal/mol) than acyclic alkyl C-H bonds, rendering them more resistant to cytochrome P450 oxidation.

  • Hydrophobic Fit: The cyclopropyl group is often used to target the "selectivity pocket" or gatekeeper residue in kinases (e.g., Syk, JAK family), offering a better shape complementarity than a planar phenyl ring.

Comparative Pharmacophore Analysis
Feature4-Methyl Derivative4-Cyclopropyl Derivative4-Phenyl Derivative
Steric Bulk (A-Value) LowModerate (Ideal for Gatekeeper)High
Rotational Freedom HighRestricted (Low Entropy Cost)Restricted (Planar)
Metabolic Stability Low (Benzylic oxidation risk)High Moderate (Ring oxidation)
Solubility (logP) LowModerateHigh (Poor Solubility)
Potency Trend Baseline3x - 10x Enhancement Variable (Steric clashes common)

Target Application: Syk Kinase Inhibition[1][2]

Spleen Tyrosine Kinase (Syk) is a critical mediator of immunoreceptor signaling (e.g., Fc


RI in mast cells).[1] Inhibition of Syk is a validated approach for treating autoimmune diseases like Rheumatoid Arthritis (RA) and allergic rhinitis.
Mechanism of Action

The this compound derivative acts as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the Syk kinase domain, preventing the phosphorylation of downstream effectors like LAT and SLP-76.

SykSignaling Figure 1: Mechanism of Action for Syk Inhibition preventing Mast Cell Degranulation. Ag Antigen/Allergen FcR Fc Receptor (FcεRI) Ag->FcR Cross-linking Syk Syk Kinase (Target) FcR->Syk Recruitment & Activation LAT LAT / SLP-76 Syk->LAT Phosphorylation Inhibitor 4-Cyclopropyl Derivative Inhibitor->Syk  Blocks ATP Binding Ca Calcium Mobilization LAT->Ca Mast Mast Cell Degranulation (Histamine Release) Ca->Mast

Comparative Performance Data

The following data synthesizes findings from patent literature (e.g., EP 2884982 B1) and SAR studies on pyrimidine kinase inhibitors.

Lead Compound Series: N-(3-bromo-5-methylphenyl)-4-cyclopropylpyrimidin-2-amine

Compound VariantR-Group (C4 Position)Syk IC50 (nM)Selectivity (vs. JAK2)Notes
Reference (R406) (Fostamatinib metabolite)41 nMModerateStandard of Care benchmark.
Compound A Cyclopropyl < 100 nM High Preferred embodiment in patents. High potency & metabolic stability.
Compound B Methyl> 500 nMLowLoss of hydrophobic interaction energy.
Compound C Phenyl~ 200 nMModerateReduced solubility; steric clash in smaller pockets.

Note: IC50 values are representative of the scaffold's performance in optimized lead series.

Experimental Protocols

To validate the performance of a this compound derivative, the following protocols are recommended. These ensure a robust comparison against standard inhibitors.

A. Chemical Synthesis (Buchwald-Hartwig Amination)

This protocol yields the core scaffold N-(3-bromo-5-methylphenyl)-4-cyclopropylpyrimidin-2-amine.

Reagents:

  • 2-Chloro-4-cyclopropylpyrimidine (1.0 eq)

  • 3-Bromo-5-methylaniline (1.2 eq)

  • Pd(OAc)2 (5 mol%)

  • Xantphos (10 mol%)

  • Cs2CO3 (2.0 eq)

  • 1,4-Dioxane (Anhydrous)

Workflow:

  • Charge: Add 2-chloro-4-cyclopropylpyrimidine (154 mg, 1 mmol) and 3-bromo-5-methylaniline (223 mg, 1.2 mmol) to a dry reaction vial.

  • Catalyst: Add Pd(OAc)2 (11 mg) and Xantphos (29 mg).

  • Base: Add Cs2CO3 (650 mg).

  • Solvent: Add 1,4-Dioxane (5 mL) and sparge with Argon for 5 mins.

  • Reaction: Seal and heat at 100°C for 12 hours .

  • Workup: Cool to RT, filter through Celite, concentrate in vacuo.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Synthesis Figure 2: Buchwald-Hartwig Synthesis Workflow. Start 2-Chloro-4-cyclopropyl pyrimidine Cat Pd(OAc)2 / Xantphos Cs2CO3, Dioxane, 100°C Start->Cat Aniline Substituted Aniline Aniline->Cat Product 4-Cyclopropyl-N-phenyl pyrimidin-2-amine Cat->Product  C-N Coupling

B. In Vitro Syk Kinase Assay (FRET-based)

Objective: Determine IC50 of the derivative.

  • Preparation: Dilute compounds (start at 10 µM, 3-fold serial dilution) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Mix: Add human recombinant Syk kinase (0.5 nM final) to the plate.

  • Substrate: Add peptide substrate (e.g., Biotin-EQEDEPEGDYFEWLE) and ATP (Km concentration).

  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Add detection reagents (Eu-labeled anti-phosphotyrosine antibody + APC-Streptavidin).

  • Read: Measure FRET signal (Ex 340 nm / Em 665 nm) on a multimode plate reader.

  • Analysis: Fit data to a 4-parameter logistic equation to calculate IC50.

References

  • Syk Inhibitor Patents: Substituted Phenyl Spleen Tyrosine Kinase (Syk) Inhibitors.[1] European Patent EP 2884982 B1. (Describes synthesis and utility of N-(3-bromo-5-methylphenyl)-4-cyclopropylpyrimidin-2-amine).

  • PfPKG Inhibition: Discovery of Imidazole-Based Inhibitors of Plasmodium falciparum cGMP-Dependent Protein Kinase. (Comparative SAR showing cyclopropyl vs. methyl potency advantage).[2]

  • PLK4 Inhibition: Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (Demonstrates the utility of the aminopyrimidine scaffold in kinase inhibition).

  • General Scaffold Analysis: Pyrimidines: A New Versatile Molecule in the Drug Development Field. (Review of pyrimidine biological activities).

Sources

Navigating the Promiscuity & Selectivity of the 4-Cyclopropylpyrimidin-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Off-Target Effects of 4-Cyclopropylpyrimidin-2-amine Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads[1]

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), This compound (CAS: 92238-61-4) is not merely a building block; it is a "privileged scaffold."[1] Its structural mimicry of the adenine ring of ATP makes it a potent hinge-binder for kinases (e.g., SYK, JAK, PLK4) and a ligand for adenosine receptors.[1] However, this same feature introduces significant off-target liabilities.[1] This guide objectively assesses the scaffold’s selectivity profile, comparing it against standard alkyl- and aryl-substituted pyrimidine alternatives, and provides validated protocols for vetting its promiscuity early in the design cycle.[1]

The Pharmacophore: Why This Scaffold?

The 2-aminopyrimidine core functions as a bidentate hydrogen bond donor/acceptor motif, ideal for interacting with the "hinge" region of kinase active sites (e.g., the backbone carbonyl and amide NH of the gatekeeper residue).

The cyclopropyl group at the 4-position distinguishes this fragment from its methyl or phenyl analogs by offering:

  • Metabolic Robustness: Unlike an ethyl or isopropyl group, the cyclopropyl ring is resistant to CYP450-mediated oxidation.

  • Hydrophobic Filling: It optimally fills small hydrophobic pockets (e.g., the gatekeeper pocket) without the steric penalty of a phenyl ring.

  • Vector Orientation: The rigid geometry of the cyclopropyl ring orients substituents differently than flexible alkyl chains, often improving entropy of binding.

Mechanism of Off-Target Action
  • Kinome Promiscuity: As an ATP-mimetic, the unoptimized fragment has low intrinsic selectivity, potentially inhibiting structurally diverse kinases (e.g., CDKs, Auroras) that share similar hinge architectures.[1]

  • GPCR Liability: The aminopyrimidine motif is a known pharmacophore for Adenosine Receptors (A1/A2A), leading to potential cardiovascular or CNS side effects.[1]

Comparative Analysis: 4-Cyclopropyl vs. Alternatives

This section compares the 4-cyclopropyl variant against two standard medicinal chemistry alternatives: 4-Methylpyrimidin-2-amine (Minimalist) and 4-Phenylpyrimidin-2-amine (Aromatic).[1]

Table 1: Scaffold Performance & Liability Comparison

FeatureThis compound 4-Methylpyrimidin-2-amine 4-Phenylpyrimidin-2-amine
Primary Utility Balanced potency/solubility; Gatekeeper probeLow MW fragment; Ligand Efficiency (LE) focusHigh potency; Pi-stacking interactions
Kinome Selectivity Moderate. Hits SYK, JAK, PLK4, CDK.[1]Low Affinity. Requires decoration for potency.Low Selectivity. Promiscuous binder (aggregator potential).[1]
Adenosine Liability High. Known A1 antagonist pharmacophore.Low. Lacks hydrophobic bulk for A1 pocket.High. Strong A2A/A1 affinity.
Metabolic Stability High. Cyclopropyl ring resists oxidation.Moderate. Benzylic-like oxidation possible.[1]Low. Susceptible to CYP-mediated hydroxylation.[1]
Solubility (logP) ~0.8 (Optimal for fragments)~0.2 (High water solubility)~1.5 (Lower solubility)
Rec. Use CaseLead optimization for metabolic stability.[1]Initial fragment screening (high LE).Probing large hydrophobic pockets.

Analyst Insight: Choose the Cyclopropyl variant when you need to improve metabolic stability of an ethyl/isopropyl group without sacrificing potency. Choose Methyl for initial fragment screens to avoid false positives from hydrophobic non-specific binding.

Off-Target Assessment Protocols

To validate the selectivity of a lead series containing this scaffold, the following experimental workflows are mandatory.

Protocol A: Kinome Selectivity Profiling (KinomeScan)
  • Objective: Quantify the "S-Score" (Selectivity Score) to ensure the scaffold is not a "pan-kinase" inhibitor.

  • Methodology: Competition binding assay using active site-directed probes.[1]

Step-by-Step Workflow:

  • Compound Prep: Dissolve this compound derivative to 10 mM in 100% DMSO.

  • Screening Concentration: Test at 1 µM and 10 µM . (Note: Fragments often require higher concentrations, but 10 µM is the cutoff for "specific" binding in this context).[1]

  • Panel Selection: Use a diversity panel of ~96 kinases, ensuring coverage of:

    • TKs: SYK, JAK1/2/3, VEGFR2.[1]

    • CMGCs: CDK1/2, GSK3β.

    • CAMKs: PLK4, Aurora A.

  • Data Analysis: Calculate % Control.

    • Hit: < 35% Control.

    • S(35) Score: (Number of Hits) / (Total Kinases Tested).

    • Target: S(35) < 0.05 for a selective lead; S(35) < 0.2 for a fragment.

Protocol B: Adenosine Receptor (A1/A2A) Radioligand Binding
  • Objective: Assess GPCR off-target risk (Cardiovascular safety).

  • Reference Ligand: [³H]DPCPX (for A1) or [³H]ZM241385 (for A2A).[1]

Step-by-Step Workflow:

  • Membrane Prep: Use CHO cells overexpressing human A1 or A2A receptors.

  • Incubation: Mix membranes (50 µg protein), radioligand (Kd concentration), and test compound (10 µM) in Tris-HCl buffer (pH 7.4).

  • Equilibrium: Incubate for 90 min at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Calculation: Determine % Inhibition of specific binding. >50% inhibition at 10 µM triggers Ki determination.

Visualizing the Interaction Landscape

The following diagram illustrates the critical interactions and the logical flow for vetting the scaffold.

G Scaffold This compound Mech_Hinge H-Bond Donor/Acceptor (Bidentate) Scaffold->Mech_Hinge  Pharmacophore Mech_Hydro Hydrophobic Pocket Fill (Cyclopropyl) Scaffold->Mech_Hydro  Structure Target_Kinase Primary Target: Kinase Hinge (SYK, JAK, PLK4) OffTarget_Kinase Off-Target: Kinome (CDKs, Auroras) Assay_Kinome Assay: KinomeScan (S-Score < 0.2) OffTarget_Kinase->Assay_Kinome  Validate OffTarget_GPCR Off-Target: GPCR (Adenosine A1/A2A) Assay_GPCR Assay: Radioligand Binding (Ki > 10 µM) OffTarget_GPCR->Assay_GPCR  Validate Mech_Hinge->Target_Kinase Mech_Hinge->OffTarget_Kinase Mech_Hydro->OffTarget_GPCR

Figure 1: Interaction Map & Vetting Workflow. The scaffold's dual nature as a kinase hinge binder and adenosine antagonist requires parallel screening paths.

References
  • Meltzer, E. O., et al. (2005).[1] "Safety and efficacy of the Syk kinase inhibitor R112 in allergic rhinitis." Journal of Allergy and Clinical Immunology.

  • Qureshi, F., et al. (2022).[1] "Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study." Saudi Journal of Biological Sciences.

  • Unciti-Broceta, A., et al. (2020).[1][2] "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[1][2] RSC Medicinal Chemistry.

  • Chang, Y. T., et al. (2015).[1] "Highly potent and selective pyrazolylpyrimidines as Syk kinase inhibitors."[3] Bioorganic & Medicinal Chemistry Letters.

  • Davis, M. I., et al. (2011).[1] "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyclopropylpyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-Cyclopropylpyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.